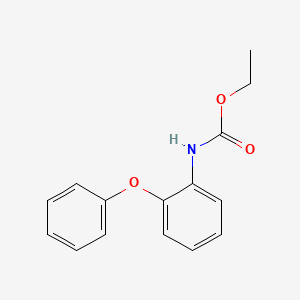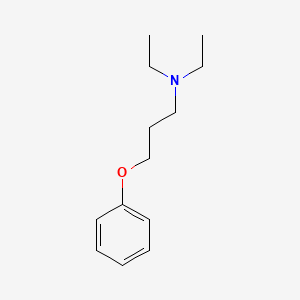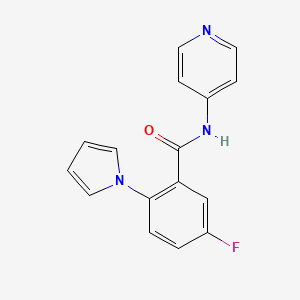
ethyl (2-phenoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-phenoxyphenyl)carbamate, also known as EPPC, is a carbamate insecticide that has been widely used in agriculture and public health programs. It was first synthesized in the 1950s as a replacement for DDT, which was banned due to its harmful effects on the environment and human health. EPPC has been found to be effective against a wide range of insect pests and has a relatively low toxicity to mammals, making it a popular choice for pest control.
Mecanismo De Acción
Ethyl (2-phenoxyphenyl)carbamate acts as an insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes paralysis and death of the insect.
Biochemical and Physiological Effects
ethyl (2-phenoxyphenyl)carbamate has been found to have a low toxicity to mammals, including humans. However, it can cause irritation to the eyes, skin, and respiratory tract if ingested or inhaled. Ingestion of large amounts of ethyl (2-phenoxyphenyl)carbamate can lead to nausea, vomiting, diarrhea, and abdominal pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (2-phenoxyphenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity to mammals, and is effective against a wide range of insect pests. However, ethyl (2-phenoxyphenyl)carbamate has some limitations, including its potential to cause irritation to the eyes, skin, and respiratory tract, and its potential to accumulate in the environment and cause harm to non-target organisms.
Direcciones Futuras
There are several areas of future research that could be explored regarding ethyl (2-phenoxyphenyl)carbamate. One area is the development of more effective and environmentally friendly insecticides that can replace ethyl (2-phenoxyphenyl)carbamate and other carbamate insecticides. Another area is the study of the potential health effects of ethyl (2-phenoxyphenyl)carbamate exposure on humans and other mammals. Additionally, research could be conducted on the potential use of ethyl (2-phenoxyphenyl)carbamate in the control of other pests, such as ticks and bed bugs. Finally, studies could be conducted to determine the potential for ethyl (2-phenoxyphenyl)carbamate to accumulate in the environment and cause harm to non-target organisms.
Métodos De Síntesis
Ethyl (2-phenoxyphenyl)carbamate can be synthesized through a variety of methods, including reaction of phenoxybenzene with ethyl chloroformate and ammonium hydroxide, or reaction of phenoxybenzene with ethyl isocyanate in the presence of a catalyst. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for commercial production.
Aplicaciones Científicas De Investigación
Ethyl (2-phenoxyphenyl)carbamate has been extensively studied for its insecticidal properties and its potential use in pest management programs. It has been found to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. ethyl (2-phenoxyphenyl)carbamate has also been used in the control of agricultural pests such as aphids, thrips, and mites.
Propiedades
IUPAC Name |
ethyl N-(2-phenoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)16-13-10-6-7-11-14(13)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDEGIJINKRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-phenoxyphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)

![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
![[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6138909.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6138938.png)